molecular formula C15H19NO4 B6652737 4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid

4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid

Cat. No.: B6652737
M. Wt: 277.31 g/mol
InChI Key: SPAJTOURDAXZRT-UHFFFAOYSA-N
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Description

4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a substituted oxolane ring

Properties

IUPAC Name

4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-2-7-13(20-10)8-9-14(17)16-12-5-3-11(4-6-12)15(18)19/h3-6,10,13H,2,7-9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAJTOURDAXZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid typically involves multiple steps, starting with the preparation of the oxolane ring and its subsequent attachment to the benzoic acid derivative. Common synthetic routes include:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy acid, under acidic or basic conditions to form the oxolane ring.

    Attachment to Benzoic Acid: The oxolane ring is then attached to a benzoic acid derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially under basic conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted benzoic acid derivatives.

Scientific Research Applications

4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, owing to its unique structural features.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(5-Methyloxolan-2-yl)propanoylamino]benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives with substituted oxolane rings

Uniqueness

This compound is unique due to its specific combination of a benzoic acid moiety and a substituted oxolane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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